molecular formula C12H13FO4 B1619220 diethyl 4-fluorophthalate CAS No. 320-96-7

diethyl 4-fluorophthalate

Cat. No.: B1619220
CAS No.: 320-96-7
M. Wt: 240.23 g/mol
InChI Key: AHUYNJGTOFVLRF-UHFFFAOYSA-N
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Description

Diethyl 4-fluorophthalate is a fluorinated ester derivative of phthalic acid, structurally characterized by a fluorine substituent at the 4-position of the benzene ring and ethyl ester groups at the 1- and 2-positions. Fluorinated phthalates are of interest due to the fluorine atom’s electronegativity, which influences electronic properties, stability, and biological activity. These compounds are typically utilized in specialized industrial and research applications, including pharmaceuticals, agrochemicals, and polymer additives .

Properties

CAS No.

320-96-7

Molecular Formula

C12H13FO4

Molecular Weight

240.23 g/mol

IUPAC Name

diethyl 4-fluorobenzene-1,2-dicarboxylate

InChI

InChI=1S/C12H13FO4/c1-3-16-11(14)9-6-5-8(13)7-10(9)12(15)17-4-2/h5-7H,3-4H2,1-2H3

InChI Key

AHUYNJGTOFVLRF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)F)C(=O)OCC

Other CAS No.

320-96-7

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl 4-fluorophthalate can be synthesized through the esterification of 4-fluorophthalic acid with ethanol in the presence of a strong acid catalyst. The reaction typically involves heating the mixture under reflux conditions to facilitate the esterification process. The general reaction is as follows:

4-Fluorophthalic acid+2EthanolH2SO4Diethyl 4-fluorophthalate+Water\text{4-Fluorophthalic acid} + 2 \text{Ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{Water} 4-Fluorophthalic acid+2EthanolH2​SO4​​Diethyl 4-fluorophthalate+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to drive the esterification to completion. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

Diethyl 4-fluorophthalate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to 4-fluorophthalic acid and ethanol.

    Reduction: Using reducing agents like lithium aluminum hydride, the ester groups can be reduced to primary alcohols.

    Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products

    Hydrolysis: 4-Fluorophthalic acid and ethanol.

    Reduction: 4-Fluorophthalic alcohol.

    Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Diethyl 4-fluorophthalate is used in several scientific research fields:

    Chemistry: As a building block for the synthesis of more complex fluorinated compounds.

    Biology: Studying the effects of fluorinated compounds on biological systems.

    Medicine: Potential use in drug development due to its unique chemical properties.

    Industry: Used as a plasticizer in the production of flexible plastics and as an intermediate in the synthesis of other chemicals.

Mechanism of Action

The mechanism of action of diethyl 4-fluorophthalate involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties. The ester groups can undergo hydrolysis, releasing the active phthalic acid derivative, which can then interact with biological targets.

Comparison with Similar Compounds

Structural and Physical Properties

The table below compares key physical properties of diethyl 4-fluorophthalate (inferred) with its analogs:

Property This compound (Inferred) Dimethyl 4-Fluorophthalate Diethyl Phthalate (DEP)
Molecular Formula C₁₂H₁₃FO₄ C₁₀H₉FO₄ C₁₂H₁₄O₄
Molecular Weight (g/mol) ~242.23 212.18 222.24
Boiling Point (°C) ~260–280 (estimated) 251.994 295–298
Melting Point (°C) Not reported Not reported -40 (liquid at room temp)
Solubility Low in water; soluble in organics Similar to DEP Miscible with ethanol, ether
Flash Point (°C) ~150–160 (estimated) Not reported 156

Key Observations :

  • The electron-withdrawing nature of fluorine may also stabilize the ester against hydrolysis .
  • Ester Group Impact : Replacing methyl (DMFP) with ethyl esters (this compound) increases molecular weight and boiling point due to larger alkyl chains. Ethyl esters generally exhibit lower volatility than methyl esters .

Spectroscopic Characteristics

Spectroscopic data for this compound can be extrapolated from dimethyl analogs and DEP:

  • ¹H NMR : The fluorine atom induces deshielding of adjacent aromatic protons, shifting signals downfield. Ethyl ester protons (CH₂CH₃) resonate at δ 1.2–1.4 (triplet) and δ 4.2–4.4 (quartet) .
  • ¹³C NMR : The 4-fluoro substituent causes significant upfield shifts for adjacent carbons. Ester carbonyls typically appear at δ 165–170 ppm .
  • IR Spectroscopy : Strong C=O stretches near 1720 cm⁻¹ and C-F stretches at 1100–1200 cm⁻¹ .

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